molecular formula C9H4INS B11782779 7-Iodobenzo[b]thiophene-2-carbonitrile

7-Iodobenzo[b]thiophene-2-carbonitrile

Cat. No.: B11782779
M. Wt: 285.11 g/mol
InChI Key: OXAQPTXKWUTVCU-UHFFFAOYSA-N
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Description

7-Iodobenzo[b]thiophene-2-carbonitrile is an organic compound with the molecular formula C9H4INS. It belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an iodine atom at the 7th position and a cyano group at the 2nd position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzo[b]thiophene-2-carbonitrile typically involves the iodination of benzo[b]thiophene-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Iodobenzo[b]thiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Iodobenzo[b]thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyano group can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzo[b]thiophene: Similar in structure but lacks the cyano group at the 2nd position.

    Thiophene-2-carbonitrile: Lacks the iodine atom at the 7th position.

    Benzo[b]thiophene-2-carbonitrile: Lacks the iodine atom at the 7th position.

Uniqueness

7-Iodobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the iodine atom and the cyano group, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H4INS

Molecular Weight

285.11 g/mol

IUPAC Name

7-iodo-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4INS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H

InChI Key

OXAQPTXKWUTVCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC(=C2)C#N

Origin of Product

United States

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